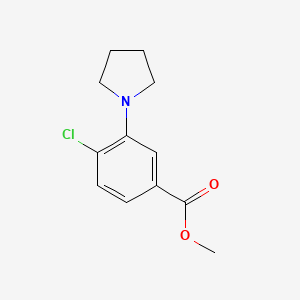
Methyl 4-chloro-3-(pyrrolidin-1-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-chloro-3-(pyrrolidin-1-yl)benzoate is an organic compound that belongs to the class of benzoates It features a pyrrolidine ring attached to a benzoate moiety, with a chlorine atom at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-3-(pyrrolidin-1-yl)benzoate typically involves the esterification of 4-chloro-3-(pyrrolidin-1-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
化学反応の分析
Types of Reactions
Methyl 4-chloro-3-(pyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The pyrrolidine ring can be oxidized to form corresponding N-oxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of 4-amino-3-(pyrrolidin-1-yl)benzoate.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of 4-chloro-3-(pyrrolidin-1-yl)benzyl alcohol.
科学的研究の応用
Methyl 4-chloro-3-(pyrrolidin-1-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: It is employed in the study of enzyme interactions and receptor binding due to its structural features.
作用機序
The mechanism of action of Methyl 4-chloro-3-(pyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the benzoate moiety can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Methyl 4-(pyrrolidin-1-yl)benzoate
- 4-Chloro-3-(pyrrolidin-1-yl)benzoic acid
- Methyl 4-chloro-3-(piperidin-1-yl)benzoate
Uniqueness
Methyl 4-chloro-3-(pyrrolidin-1-yl)benzoate is unique due to the presence of both a chlorine atom and a pyrrolidine ring, which confer distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity in substitution reactions, while the pyrrolidine ring provides a versatile scaffold for drug design and development.
特性
分子式 |
C12H14ClNO2 |
|---|---|
分子量 |
239.70 g/mol |
IUPAC名 |
methyl 4-chloro-3-pyrrolidin-1-ylbenzoate |
InChI |
InChI=1S/C12H14ClNO2/c1-16-12(15)9-4-5-10(13)11(8-9)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 |
InChIキー |
BBWJVJKDPBMHMK-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



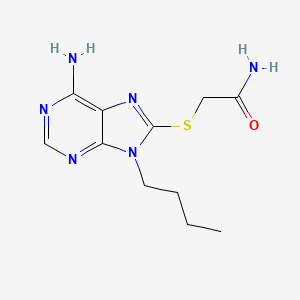

![2-(3-Fluorophenyl)-5-((4-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B11788094.png)
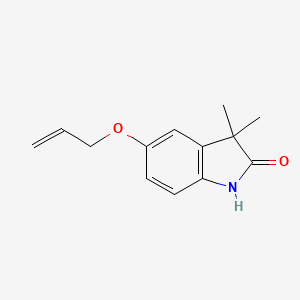
![6-(4-Chlorophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11788098.png)
![2-(4-Oxo-2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11788106.png)

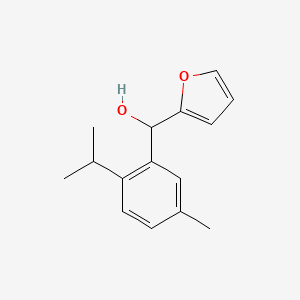
![Tert-butyl 3-azabicyclo[3.2.1]octan-6-ylcarbamate](/img/structure/B11788119.png)
![2-(4-Chlorobenzyl)oxazolo[4,5-c]pyridine](/img/structure/B11788125.png)
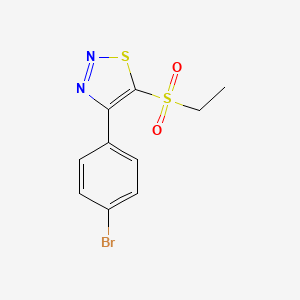
![1-Ethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine](/img/structure/B11788148.png)

